2-Bromo-4-cyano-6-iodophenyl octanoate 2-Bromo-4-cyano-6-iodophenyl octanoate
Brand Name: Vulcanchem
CAS No.: 93777-16-3
VCID: VC17018427
InChI: InChI=1S/C15H17BrINO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3
SMILES:
Molecular Formula: C15H17BrINO2
Molecular Weight: 450.11 g/mol

2-Bromo-4-cyano-6-iodophenyl octanoate

CAS No.: 93777-16-3

Cat. No.: VC17018427

Molecular Formula: C15H17BrINO2

Molecular Weight: 450.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-cyano-6-iodophenyl octanoate - 93777-16-3

Specification

CAS No. 93777-16-3
Molecular Formula C15H17BrINO2
Molecular Weight 450.11 g/mol
IUPAC Name (2-bromo-4-cyano-6-iodophenyl) octanoate
Standard InChI InChI=1S/C15H17BrINO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3
Standard InChI Key SAZMMKVERXRCHL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Registration

The compound is systematically named 2-bromo-4-cyano-6-iodophenyl octanoate, with synonyms including octanoic acid, 2-bromo-4-cyano-6-iodophenyl ester . It holds the CAS registry number 93777-16-3 and is registered under the European Chemicals Agency (ECHA) with the identifier 298-045-6 .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number93777-16-3
Molecular FormulaC₁₅H₁₇BrINO₂
InChI KeySAZMMKVERXRCHL-UHFFFAOYSA-N
SMILESC(CCCCCCC)(=O)Oc1c(cc(cc1I)C#N)Br

Molecular Architecture

The molecule comprises an octanoate ester group linked to a tri-substituted phenyl ring bearing bromo, cyano, and iodo functional groups. This arrangement creates significant steric hindrance and electronic polarization, influencing reactivity and solubility . X-ray crystallography data for the parent compound, 2-bromo-4-cyanophenol (CAS 2315-86-8), reveals a planar aromatic system with bond angles consistent with strong intramolecular halogen bonding .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for 2-bromo-4-cyano-6-iodophenyl octanoate are scarce, its structural analog 2-bromo-4-cyanophenol exhibits:

  • Melting Point: 155–159°C

  • Boiling Point: 271.1±25.0°C

  • Density: 1.8±0.1 g/cm³

Extrapolating these values, the octanoate derivative likely has a higher molecular weight (~437.02 g/mol) and reduced volatility due to the long alkyl chain .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include ν(C≡N) ~2230 cm⁻¹ and ν(C=O) ~1740 cm⁻¹ .

  • NMR: The iodine atom induces significant deshielding in adjacent protons, with ¹H NMR chemical shifts predicted at δ 7.8–8.2 ppm for aromatic protons .

Synthesis and Derivative Chemistry

Synthetic Pathways

The compound is synthesized via esterification of 2-bromo-4-cyano-6-iodophenol with octanoyl chloride. A representative protocol involves:

  • Halogenation: Bromine and iodine are introduced to phenol derivatives using electrophilic substitution .

  • Cyanation: Copper-mediated cyanation at the para position .

  • Esterification: Steglich esterification with octanoic acid under DCC/DMAP catalysis .

Table 2: Reaction Yields for Analogous Compounds

Starting MaterialProductYield (%)Reference
2-Bromo-4-cyanophenolMethyl ester analog92
4-Iodo-2-nitrophenolOctanoate derivative83

Applications and Functional Relevance

Pharmaceutical Intermediates

Halogenated aryl esters serve as precursors in kinase inhibitor development. For example, fused bicyclic benzothiazoles derived from similar structures exhibit IC₅₀ values <10 nM against soluble epoxide hydrolase .

Material Science

The iodine substituent enhances dielectric properties, making such compounds candidates for liquid crystal displays (LCDs). A 2022 study reported a 15% increase in nematic phase stability for iodophenyl esters compared to chloro analogs .

Recent Research Directions

Enzyme Inhibition Studies

A 2024 Journal of Medicinal Chemistry article highlighted bromo-iodophenyl esters as allosteric modulators of CYP450 isoforms, showing 40% inhibition at 10 μM concentrations .

Green Synthesis Methods

Microwave-assisted esterification reduced reaction times from 12 hours to 45 minutes for related compounds, achieving 89% yield .

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